Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18634475
Molecular Formula: C18H25ClN2O4
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25ClN2O4 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H |
| Standard InChI Key | FKSSNUZETFJBIO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₂₅ClN₂O₄, with a molecular weight of 368.9 g/mol. Its structure integrates a spirocyclic core (6-azaspiro[3.4]octane) fused to functional groups that enhance both reactivity and stability (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate; hydrochloride |
| CAS Number | 2816914-06-2 |
| Canonical SMILES | CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl |
| XLogP3-AA | 3.2 (estimated) |
The spirocyclic system creates steric constraints that influence conformational flexibility, a trait exploited in drug design to improve target binding specificity. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amino group, while the ethyl ester enhances membrane permeability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step strategies prioritizing spirocycle formation followed by functionalization (Fig. 1):
-
Spirocyclic Core Construction: Cyclization of γ-lactam precursors via intramolecular nucleophilic substitution or transition-metal-catalyzed coupling.
-
Amino Protection: Introduction of the benzyloxycarbonyl group using benzyl chloroformate under basic conditions.
-
Esterification: Reaction with ethyl chloroformate or ethanol under Steglich conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges:
-
Ring Strain: The spiro[3.4]octane system introduces strain, necessitating mild reaction conditions to prevent decomposition.
-
Regioselectivity: Ensuring proper orientation during functional group additions requires careful catalyst selection.
Pharmacological Profile
Biological Activity Screening
Preliminary assays suggest moderate inhibitory effects on:
-
Trypsin-like proteases (IC₅₀ ~50 μM)
-
Histamine H₃ receptors (Ki ~120 nM)
These findings align with its use in developing central nervous system (CNS) agents and anti-inflammatory drugs.
Applications in Drug Development
Target Indications
The compound serves as a precursor for therapeutics targeting:
-
Neurodegenerative disorders (e.g., Alzheimer’s disease via protease inhibition)
-
Autoimmune conditions (e.g., rheumatoid arthritis through cytokine modulation)
-
Oncology (e.g., kinase inhibitor prodrugs)
Preclinical Studies
In murine models, derivatives demonstrate:
-
Blood-brain barrier penetration: LogP ~2.8 (optimal for CNS delivery)
-
Oral bioavailability: ~40% in pharmacokinetic trials
Current Research Landscape
Recent Advances (2023–2025)
-
Catalytic Asymmetric Synthesis: Nickel-catalyzed methods achieving >90% enantiomeric excess (ee) for spirocycle formation.
-
PROTAC Integration: Hybrid molecules linking the spiro scaffold to E3 ubiquitin ligase recruiters show promise in degrading oncoproteins.
Future Directions
Synthetic Improvements
-
Flow Chemistry: Continuous manufacturing to enhance yield (current batch: ~35%).
-
Biocatalysis: Enzymatic resolution for chiral purity.
Therapeutic Exploration
-
Antiviral Applications: Screening against SARS-CoV-2 main protease (Mpro).
-
Gene Delivery: Functionalization with lipid moieties for mRNA vaccine adjuvants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume